molecular formula C22H16ClN3O B3504285 2-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3504285
M. Wt: 373.8 g/mol
InChI Key: UBOUZOOQDZUDFQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, substituted with a 3-chlorophenyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzene and a suitable base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the quinoline derivative and pyridin-3-ylmethylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

2-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide
  • 2-(3-Fluorophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide
  • 2-(3-Methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide

Uniqueness

2-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-17-7-3-6-16(11-17)21-12-19(18-8-1-2-9-20(18)26-21)22(27)25-14-15-5-4-10-24-13-15/h1-13H,14H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUZOOQDZUDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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